molecular formula C20H21NO4 B11082830 2-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

2-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

Cat. No.: B11082830
M. Wt: 339.4 g/mol
InChI Key: UAUUBSHOVAJNJQ-UHFFFAOYSA-N
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Description

2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE is a complex organic compound that features a benzodioxole moiety and a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE typically involves multiple steps. One common method includes the formation of the benzodioxole ring followed by the construction of the tetrahydroquinoline core. The final step involves the esterification of the resulting compound with acetic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a COX inhibitor.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-BENZODIOXOL-5-YL)-2-BUTANAMINE: Another benzodioxole derivative with potential therapeutic applications.

    1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: Compounds with similar structural motifs used in anticancer research.

Uniqueness

2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE is unique due to its specific combination of the benzodioxole and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate

InChI

InChI=1S/C20H21NO4/c1-12(22)25-19-14-6-4-5-7-15(14)21-18(20(19,2)3)13-8-9-16-17(10-13)24-11-23-16/h4-10,18-19,21H,11H2,1-3H3

InChI Key

UAUUBSHOVAJNJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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